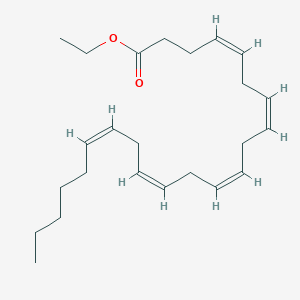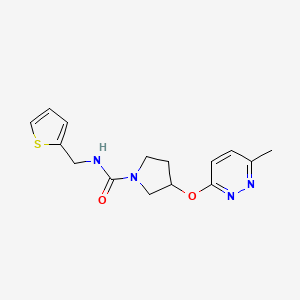
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a complex organic compound that has piqued interest in various fields of scientific research. Known for its unique chemical structure, this compound exhibits a range of intriguing properties that make it valuable in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one generally involves multi-step organic synthesis. The process often starts with the creation of intermediate compounds through carefully controlled reactions. Key steps include the formation of the 3,4-dihydroisoquinolin-2(1H)-yl group, followed by its attachment to the pyrrolidin-1-yl group. Finally, the addition of the 4-propoxyphenyl and propan-1-one groups completes the synthesis. Reaction conditions typically involve specific temperature, pH, and catalyst environments to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound might involve batch or continuous synthesis techniques, leveraging automation and advanced reaction monitoring to scale up the process. Quality control is critical to ensure that the compound meets the stringent standards required for its applications.
化学反应分析
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. The major products formed from these reactions can include altered derivatives of the original compound, which may exhibit modified properties or enhanced activity.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential use as a precursor in the synthesis of more complex molecules. Its unique structure provides opportunities for exploring new reaction mechanisms and developing innovative synthetic methodologies.
Biology
Biologically, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is investigated for its potential interactions with various biological targets. Research often focuses on understanding how the compound influences cellular processes and signaling pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Studies might examine its efficacy in treating specific conditions or its role as a lead compound for drug development.
Industry
Industrially, the compound could be used in the manufacturing of advanced materials or as a catalyst in specialized chemical processes. Its unique properties might enable new technological innovations or improve existing production methods.
作用机制
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound's biological and therapeutic potential.
相似化合物的比较
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one stands out due to its unique structural features and properties. Similar compounds include:
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the 4-propoxy group, which may result in different chemical and biological properties.
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a propoxy group, potentially affecting its interactions and activity.
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Incorporates a chlorine atom, which can influence its reactivity and application scope.
Each of these compounds offers distinct advantages and challenges, highlighting the unique attributes of this compound.
There you go! Anything else you'd like to dive into?
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-2-17-29-24-10-7-20(8-11-24)9-12-25(28)27-16-14-23(19-27)26-15-13-21-5-3-4-6-22(21)18-26/h3-8,10-11,23H,2,9,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNIHACIYACVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)

![6-(2,4-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2840245.png)
![methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2840246.png)


![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)
![1-METHANESULFONYL-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2840256.png)




